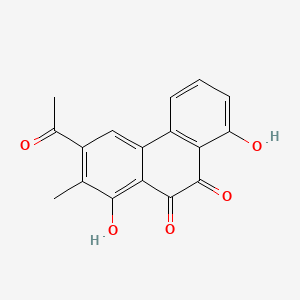
Haloquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloquinone, also known as chloranil, is an organic compound with the chemical formula C6Cl4O2. It is a yellow crystalline solid that is soluble in organic solvents such as acetone, benzene, and chloroform. Haloquinone is widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Antibiotic Activity
- Haloquinone, identified as a metabolic product of microorganisms, exhibits antibiotic activity against halobacteria. It is produced by Streptomyces venezuelae and has been studied for its structural properties and chemical reactions (Krone, Hinrichs, & Zeeck, 1981).
Environmental and Health Impacts
- In the context of drinking water treatment, haloquinones have been characterized as disinfection byproducts. Specific compounds like chloro- and bromo-benzoquinones are identified, which are suspected bladder carcinogens formed during water disinfection (Zhao et al., 2010).
- The biosynthetic origin of a novel antitumor compound, haloroquinone, from a marine-derived fungus has been studied. This research provides insights into the potential therapeutic applications of haloquinone derivatives in cancer treatment (Niu, Cai, Zhang, & Zhou, 2012).
- Haloquinones, as part of haloaromatic environmental pollutants, have been associated with oxidative DNA damage. Studies suggest the involvement of these compounds in genotoxicity, mutagenesis, and carcinogenicity (Zhu, Tang, Huang, Mao, & Shao, 2021).
Propiedades
Número CAS |
80902-01-8 |
|---|---|
Nombre del producto |
Haloquinone |
Fórmula molecular |
C17H12O5 |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
3-acetyl-1,8-dihydroxy-2-methylphenanthrene-9,10-dione |
InChI |
InChI=1S/C17H12O5/c1-7-10(8(2)18)6-11-9-4-3-5-12(19)13(9)16(21)17(22)14(11)15(7)20/h3-6,19-20H,1-2H3 |
Clave InChI |
CPYFLMXPZMBECD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |
SMILES canónico |
CC1=C(C=C2C3=C(C(=CC=C3)O)C(=O)C(=O)C2=C1O)C(=O)C |
Otros números CAS |
80902-01-8 |
Sinónimos |
3-acetyl-1,8-dihydroxy-2-methyl-9,10-phenanthrenequinone haloquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



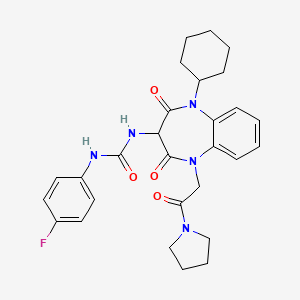
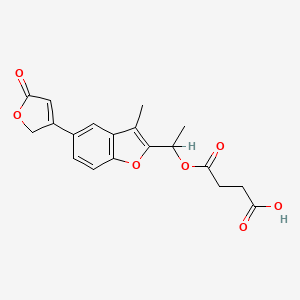
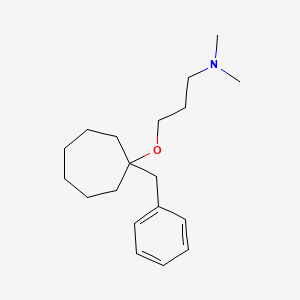
![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1663196.png)
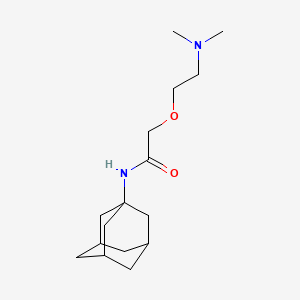
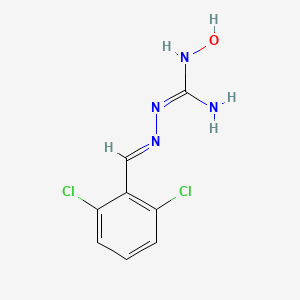
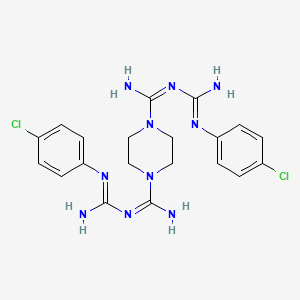
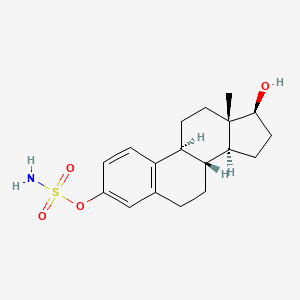
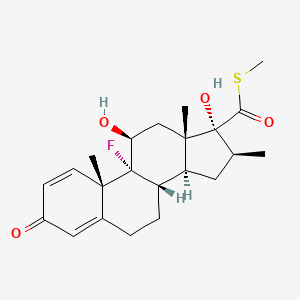
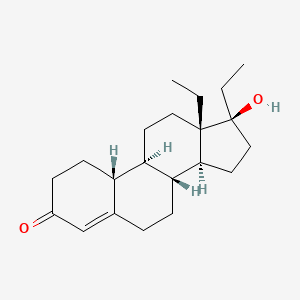
![1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B1663207.png)
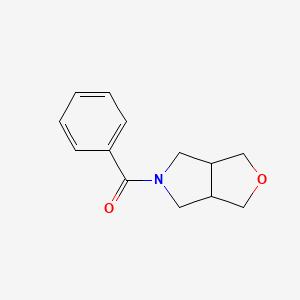
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B1663209.png)